Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
“Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is related to a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .
Synthesis Analysis
The synthesis of related compounds, 2-oxo-1,2-dihydroquinoline-3-carboxamides, was attempted as tacrine analogues free of hepatotoxicity . The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is characterized by the presence of a 2-oxo-1,2-dihydroquinoline-3-carboxylate core .Chemical Reactions Analysis
The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease (AD) . The hydrolysis of ACh into choline and acetic acid is catalyzed by cholinesterases .Scientific Research Applications
1. Inhibitors Against Acetylcholinesterase Enzyme
- Results: Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil .
2. Cu (II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones
- Results: Complexes 2 and 3 exhibited a high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, related to the high cellular uptake. They also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
3. Antibiotics
4. Synthesis of Tacrine Analogues
- Results: The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil .
5. Antibacterial and Antimalarial Agents
6. Inhibitors Against Acetylcholinesterase Enzyme
Future Directions
The synthesized carboxamides showed a strong potency in inhibiting AChE, with activities higher than or close to donepezil . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This suggests that these compounds could have potential applications in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPRBJSNMKCUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994717 | |
Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
CAS RN |
73776-17-7 | |
Record name | 73776-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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